

In-Depth Technical Guide to Benzyl 2-aminoacetate Hydrochloride Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl 2-aminoacetate Hydrochloride
Cat. No.:	B023967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Benzyl 2-aminoacetate Hydrochloride** (CAS Number: 2462-31-9). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility, which can be applied to this compound.

Core Compound Information

Benzyl 2-aminoacetate Hydrochloride, also known as Glycine benzyl ester hydrochloride, is a white to off-white crystalline powder. It is a derivative of the amino acid glycine and is commonly used in peptide synthesis and other organic chemistry applications. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.^[1]

Chemical Structure and Properties:

- Molecular Formula: C₉H₁₂ClNO₂^[2]
- Molecular Weight: 201.65 g/mol ^[2]
- Appearance: White powder or crystalline solid

- Melting Point: Approximately 138-140 °C[3]

Solubility Profile

While specific quantitative solubility data is not readily available in the reviewed literature, qualitative descriptions consistently indicate that **Benzyl 2-aminoacetate Hydrochloride** exhibits enhanced solubility in polar solvents. Its nature as a hydrochloride salt contributes to its good solubility in aqueous solutions.

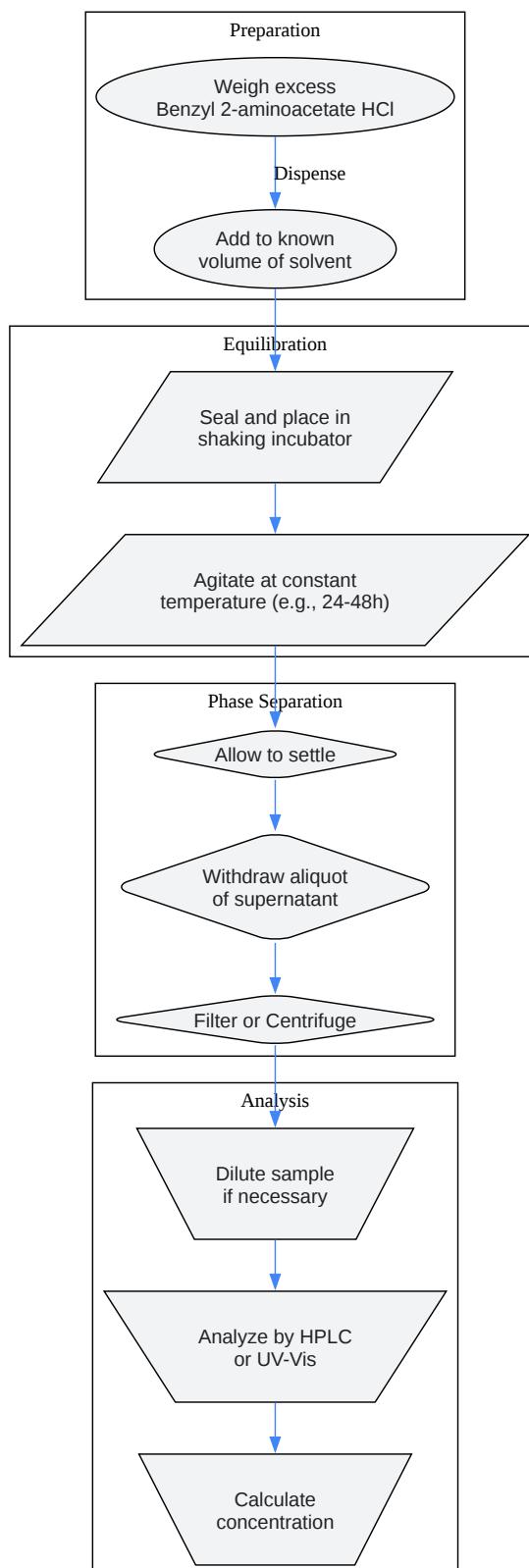
Quantitative Solubility Data

The following table is provided to structure future experimental findings. Currently, specific values have not been reported in the available literature.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water	25	Data not available	Data not available
Ethanol	25	Data not available	Data not available
Methanol	25	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	25	Data not available	Data not available
Dichloromethane (DCM)	25	Data not available	Data not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for **Benzyl 2-aminoacetate Hydrochloride**.


Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

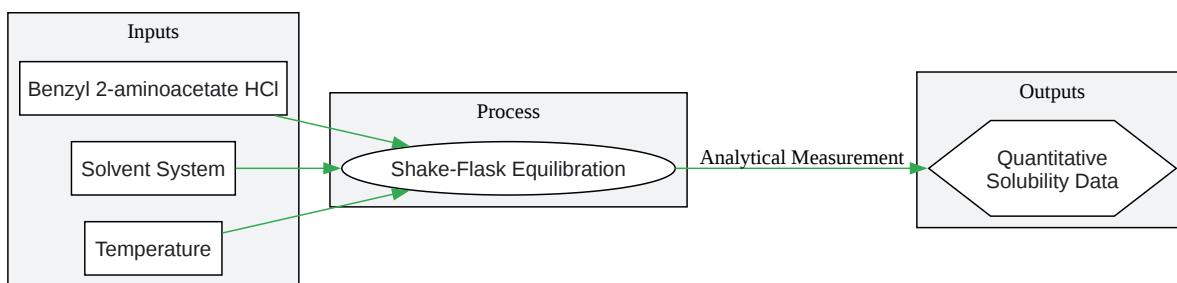
Materials and Equipment

- **Benzyl 2-aminoacetate Hydrochloride**
- Selected solvents (e.g., water, ethanol, methanol)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- pH meter (for aqueous solutions)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility using the shake-flask method.


Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Accurately weigh an amount of **Benzyl 2-aminoacetate Hydrochloride** that is in excess of its expected solubility.
 - Transfer the solid to a sealed container (e.g., a screw-cap vial or flask) containing a known volume of the chosen solvent.
 - For aqueous solutions, measure and record the initial pH of the solvent.
- Equilibration:
 - Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should remain saturated with undissolved solid present.
- Sample Collection and Preparation:
 - After the equilibration period, allow the containers to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
 - Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. Alternatively, centrifuge the sample and collect the clear supernatant.
- Analysis:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of **Benzyl 2-aminoacetate Hydrochloride** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

A standard calibration curve should be prepared for quantification.

- For aqueous solutions, measure and record the final pH of the saturated solution.
- Calculation:
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Relationship for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Logical inputs and outputs for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Benzyl glycinate
(HMDB0059934) [hmdb.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide to Benzyl 2-aminoacetate Hydrochloride Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023967#benzyl-2-aminoacetate-hydrochloride-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com